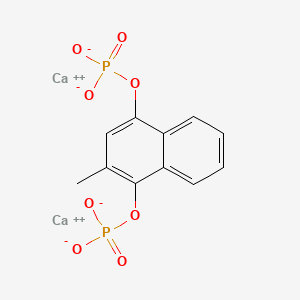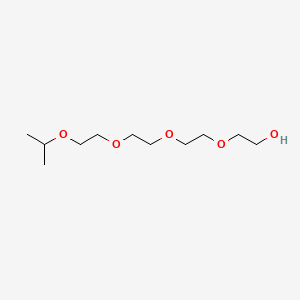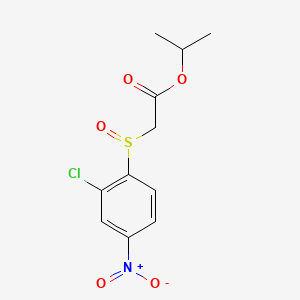
Molybdenum pentakis(2-ethylhexanolate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum pentakis(2-ethylhexanolate) is an organometallic compound with the chemical formula C40H85MoO5 . It is a coordination complex where a central molybdenum atom is bonded to five 2-ethylhexanolate ligands. This compound is known for its applications in various fields, including catalysis and materials science .
准备方法
Synthetic Routes and Reaction Conditions: Molybdenum pentakis(2-ethylhexanolate) can be synthesized through the reaction of molybdenum pentachloride with 2-ethylhexanol in the presence of a base. The reaction typically proceeds as follows:
MoCl5+5C8H17OH→Mo(OC8H17)5+5HCl
The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product .
Industrial Production Methods: Industrial production of molybdenum pentakis(2-ethylhexanolate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: Molybdenum pentakis(2-ethylhexanolate) can undergo oxidation reactions, where the molybdenum center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like hydrogen or hydrides.
Substitution: Ligand substitution reactions are common, where one or more 2-ethylhexanolate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or hydride donors such as sodium borohydride.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum complexes.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: New molybdenum complexes with different ligands.
科学研究应用
Molybdenum pentakis(2-ethylhexanolate) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Materials Science: The compound is used in the preparation of molybdenum-containing materials, which have applications in electronics and coatings.
Biology and Medicine: Research is ongoing into its potential use in biological systems and as a precursor for molybdenum-based drugs.
作用机制
The mechanism of action of molybdenum pentakis(2-ethylhexanolate) involves the coordination of the molybdenum center with various substrates. The 2-ethylhexanolate ligands can be displaced or modified during reactions, allowing the molybdenum center to participate in catalytic cycles. The molecular targets and pathways depend on the specific application, such as catalysis or material synthesis .
相似化合物的比较
Molybdenum pentakis(2-ethylhexanoate): Similar structure but with different ligands.
Molybdenum pentakis(2-ethylhexanoate): Another molybdenum complex with similar applications.
Molybdenum pentakis(2-ethylhexanoate): Used in similar catalytic and material science applications.
Uniqueness: Molybdenum pentakis(2-ethylhexanolate) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other molybdenum complexes. Its applications in catalysis and materials science are particularly noteworthy .
属性
CAS 编号 |
93840-01-8 |
|---|---|
分子式 |
C40H85MoO5-5 |
分子量 |
742.0 g/mol |
IUPAC 名称 |
2-ethylhexan-1-olate;molybdenum |
InChI |
InChI=1S/5C8H17O.Mo/c5*1-3-5-6-8(4-2)7-9;/h5*8H,3-7H2,1-2H3;/q5*-1; |
InChI 键 |
FDWVTPMRJGBAJN-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)












